Structural Topology Differentiation: Dual Heterocycle Substitution vs. Mono-Substituted or Diamino Pteridines
4-(4-Phenylpiperazin-1-yl)-2-(piperidin-1-yl)pteridine possesses a unique substitution architecture combining a 4-phenylpiperazine group at position 4 and a piperidine ring at position 2 of the pteridine core [1]. In contrast, the clinically used pteridine sodium channel blocker triamterene is substituted with amino groups at positions 2, 4, and 7, and a phenyl group at position 6 [2]. The Leishmania PTR1 inhibitor series (Corona et al., 2012) features 2,4-diamino substitution with a piperidine-carboxylate extension [3]. This structural divergence is critical because the 4-phenylpiperazine moiety introduces conformational flexibility, hydrogen-bonding potential, and aromatic stacking capacity absent in simpler amino-substituted pteridines, while the 2-piperidinyl group provides steric bulk and lipophilicity that can modulate membrane permeability and off-target binding.
| Evidence Dimension | Substitution pattern at pteridine core positions 2 and 4 |
|---|---|
| Target Compound Data | 4-(4-phenylpiperazin-1-yl); 2-(piperidin-1-yl) |
| Comparator Or Baseline | Triamterene: 2-NH2, 4-NH2, 7-NH2, 6-phenyl; PTR1 inhibitor 1: 2,4-diamino, 6-methylamino-benzoyl-piperidine-carboxylate |
| Quantified Difference | Structural topology difference: dual tertiary amine heterocycle substitution vs. primary/secondary amine substitution. Computed XLogP3-AA for target compound = 3.2 [1] vs. triamterene XLogP3-AA = 0.9 [4] |
| Conditions | Computational physicochemical property comparison (PubChem data) |
Why This Matters
For procurement decisions, the dual heterocycle topology represents a distinct chemical series that cannot be sampled or substituted by commercially available generic pteridines such as triamterene, methotrexate, or pterin-based probes.
- [1] PubChem. 4-(4-Phenylpiperazin-1-yl)-2-(piperidin-1-yl)pteridine. Compound Summary CID 39309947. Computed Properties: XLogP3-AA = 3.2. View Source
- [2] ChEBI. triamterene (CHEBI:9671). Pteridine substituted at positions 2, 4, and 7 with amino groups and at position 6 with a phenyl group. A sodium channel blocker. View Source
- [3] Corona P, Gibellini F, Cavalli A, et al. J Med Chem. 2012;55:8318-8329. View Source
- [4] PubChem. Triamterene. Compound Summary CID 5546. Computed Properties: XLogP3-AA = 0.9. View Source
